![molecular formula C8H7N3O2 B2368408 Acide 6-méthylimidazo[1,2-a]pyrimidine-3-carboxylique CAS No. 1020035-04-4](/img/structure/B2368408.png)
Acide 6-méthylimidazo[1,2-a]pyrimidine-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H7N3O2. It is part of the imidazo[1,2-A]pyrimidine family, known for their diverse applications in medicinal chemistry and material science
Applications De Recherche Scientifique
Chemical Synthesis and Research
Building Block for Complex Compounds
6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to participate in multicomponent reactions and condensation reactions makes it valuable for developing new chemical entities in medicinal chemistry and materials science.
Synthetic Routes
The synthesis typically involves multicomponent reactions and intramolecular cyclizations, optimized for high yield and purity. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
Biological Applications
Enzyme Interaction Studies
In biological research, this compound is utilized to study enzyme interactions. It acts as a probe in biochemical assays, helping researchers understand enzyme mechanisms and substrate specificity. For instance, it has been evaluated for its inhibitory effects on protein geranylgeranylation, which is crucial in various cellular processes .
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For example, a study involving human cervical carcinoma HeLa cells showed that certain derivatives had IC50 values lower than 150 μM, indicating strong inhibitory effects on cell viability .
Industrial Applications
Production of Advanced Materials
The unique structural properties of 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid make it suitable for the production of advanced materials. Its derivatives have been explored for applications in coatings, pharmaceuticals, and agrochemicals due to their stability and reactivity.
Case Study 1: Anticancer Efficacy
A research team synthesized several derivatives of 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid to evaluate their anticancer properties. The results indicated that specific modifications at the C6 position significantly enhanced cytotoxicity against HeLa cells. The most potent compounds exhibited IC50 values ranging from 25 to 150 μM.
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
Compound A | 25 | Inhibition of Rab11A prenylation |
Compound B | 75 | Induction of apoptosis |
Compound C | 150 | Disruption of cell cycle |
Case Study 2: Enzyme Inhibition
Another study focused on the compound's role as an inhibitor of Rab geranylgeranyl transferase (RGGT). The research demonstrated that certain derivatives effectively disrupted Rab11A prenylation in HeLa cells, leading to reduced cell viability.
Derivative | IC50 (μM) | Effect on Prenylation |
---|---|---|
Derivative X | 50 | Significant inhibition |
Derivative Y | 100 | Moderate inhibition |
Derivative Z | 200 | Minimal effect |
Mécanisme D'action
Target of Action
It’s worth noting that imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents .
Mode of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds may interact with their targets to inhibit the growth of these bacteria.
Biochemical Pathways
Given the anti-tb activity of related compounds, it’s possible that this compound may affect pathways related to bacterial growth and survival .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 17716 , which may influence its bioavailability and pharmacokinetics.
Result of Action
Related compounds have shown in vitro anti-tb activity, suggesting that they may inhibit bacterial growth .
Action Environment
The compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrimidine core .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes such as multicomponent reactions and tandem reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-A]pyridine: Known for its antituberculosis activity and structural similarity to 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid.
Imidazo[1,2-A]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness: 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the development of new therapeutic agents and advanced materials .
Activité Biologique
6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid (6-MIPCA) is a compound of increasing interest due to its diverse biological activities. This article will explore its pharmacological properties, including anti-inflammatory, anti-tubercular, and anticancer effects, supported by case studies and research findings.
Chemical Structure and Properties
6-MIPCA is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core. Its structure allows for various substitutions that influence its biological activity. The compound's carboxylic acid functionality is crucial for its interaction with biological targets.
1. Anti-inflammatory Activity
Recent studies have evaluated the anti-inflammatory potential of 6-MIPCA derivatives. In vitro assays demonstrated that certain derivatives exhibited significant inhibition of protein denaturation, a common marker of inflammation. For instance, compounds 6aa and 6be showed 40% and 44% inhibition at a concentration of 100 μg/mL, respectively, outperforming the standard drug diclofenac sodium, which inhibited by 41% at the same concentration .
Compound | Inhibition (%) at 100 μg/mL |
---|---|
6aa | 40 |
6be | 44 |
Diclofenac Sodium | 41 |
2. Anti-tubercular Activity
The anti-tubercular activity of 6-MIPCA has been promising. Compounds derived from this structure were tested against various strains of Mycobacterium tuberculosis. Notably, compounds 6cb and 6ch demonstrated minimal inhibitory concentrations (MIC) of 0.625 μg/mL against the H37Rv strain . The structure-activity relationship (SAR) studies indicated that specific modifications enhance activity against resistant strains.
Compound | MIC (μg/mL) | Strain |
---|---|---|
6cb | 0.625 | Mycobacterium tuberculosis H37Rv |
6ch | 0.625 | Mycobacterium tuberculosis H37Rv |
3. Anticancer Activity
The anticancer properties of 6-MIPCA derivatives have also been investigated. In vitro assays revealed submicromolar inhibitory activity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound 13k , a derivative of the core structure, significantly inhibited the PI3Kα pathway, which is crucial for cancer cell proliferation .
Cell Line | IC50 (μM) |
---|---|
HCC827 | <0.1 |
A549 | <0.5 |
MCF-7 | <0.5 |
Study on Anti-inflammatory Effects
In a controlled study, the anti-inflammatory effects of various imidazo[1,2-a]pyrimidine derivatives were assessed using an anti-denaturation assay. The results indicated that modifications to the core structure significantly influenced anti-inflammatory efficacy .
Study on Anti-tubercular Efficacy
A comprehensive study examined the efficacy of synthesized imidazo[1,2-a]pyrimidine derivatives against drug-resistant strains of tuberculosis. The results highlighted that benzyl amides derived from this scaffold exhibited superior activity compared to other analogs .
Propriétés
IUPAC Name |
6-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-9-8-10-3-6(7(12)13)11(8)4-5/h2-4H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWUTPXCSTZIST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=C2N=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.